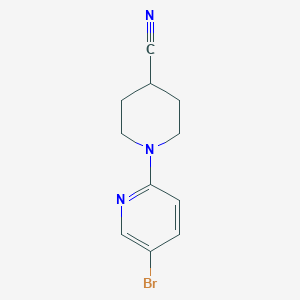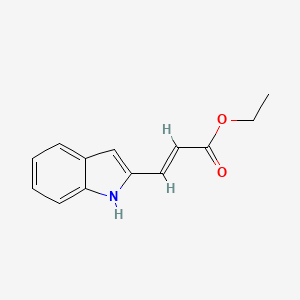
Ethyl3-(1H-indol-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1H-indol-2-yl)acrylate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1H-indol-2-yl)acrylate typically involves the reaction of indole derivatives with acrylate esters. One common method is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate adduct, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of Ethyl 3-(1H-indol-2-yl)acrylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(1H-indol-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the acrylate group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted indole derivatives, which can have enhanced biological activities or different chemical properties.
Aplicaciones Científicas De Investigación
Ethyl 3-(1H-indol-2-yl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(1H-indol-2-yl)acrylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Ethyl 3-(1H-indol-2-yl)acrylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of Ethyl 3-(1H-indol-2-yl)acrylate lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse chemical modifications .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
ethyl (E)-3-(1H-indol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-7-11-9-10-5-3-4-6-12(10)14-11/h3-9,14H,2H2,1H3/b8-7+ |
Clave InChI |
UBMDSLUQOQPNTR-BQYQJAHWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C1=CC2=CC=CC=C2N1 |
SMILES canónico |
CCOC(=O)C=CC1=CC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15248657.png)

![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
![1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B15248667.png)
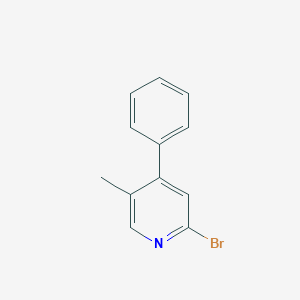


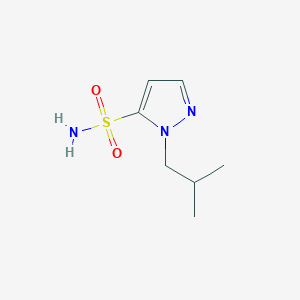
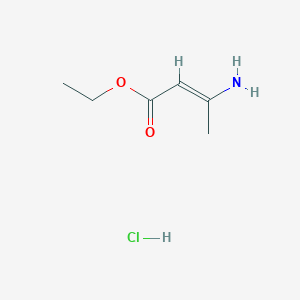
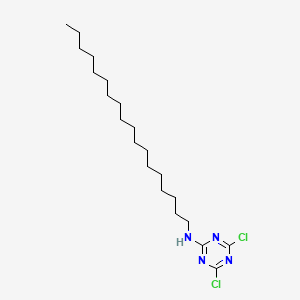

![N-[4-[6-(N-naphthalen-1-ylanilino)-2,3-diphenylphenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B15248721.png)
![Dibenzo[g,p]chrysen-3-amine,N,N-diphenyl-](/img/structure/B15248726.png)
